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Compound Name:
1-(5-Bromo-2-

nitrophenyl)ethanone

Cat. No.: B1281013 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung der Ketongruppe in 1-(5-Brom-2-

nitrophenyl)ethanon

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die chemische

Modifikation der Ketongruppe des vielseitigen Synthesebausteins 1-(5-Brom-2-

nitrophenyl)ethanon. Die Funktionalisierung dieser Position ermöglicht die Synthese einer

breiten Palette von Derivaten, die für das Screening in der medizinischen Chemie und als

Zwischenprodukte in der organischen Synthese von Bedeutung sind. Die hier vorgestellten

Methoden umfassen die Bildung von Schiffschen Basen/Hydrazonen, die reduktive Aminierung,

die Wittig-Reaktion und die Knoevenagel-Kondensation.

Einleitung
1-(5-Brom-2-nitrophenyl)ethanon (CAS: 41877-24-1) ist ein aromatisches Keton, das durch

seine funktionellen Gruppen – eine Ketongruppe, einen Bromsubstituenten und eine

Nitrogruppe – eine hohe Reaktivität für nachfolgende Syntheseschritte aufweist.[1][2][3][4][5]

Insbesondere die Carbonylgruppe dient als zentraler Anknüpfungspunkt für die Einführung

molekularer Vielfalt. Die Derivatisierung an dieser Position kann die physikochemischen

Eigenschaften, die pharmakokinetischen Profile und die biologische Aktivität der Moleküle

maßgeblich beeinflussen. Die folgenden Protokolle bieten exemplarische Methoden zur

Umwandlung der Ketongruppe in verschiedene funktionelle Gruppen.
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Abbildung 1: Überblick über die Derivatisierungswege der Ketongruppe.

Bildung von Schiffschen Basen und Hydrazonen
Anwendungshinweis: Die Kondensation der Ketongruppe mit primären Aminen oder Hydrazin-

Derivaten ist eine der fundamentalsten Reaktionen zur Bildung von Imin- (Schiffsche Base)

bzw. Hydrazon-Bindungen.[6][7] Diese Reaktionen werden typischerweise unter saurer

Katalyse in einem dehydratisierenden Lösungsmittel durchgeführt. Die Produkte sind wichtige

Zwischenstufen für weitere Reduktionen zu Aminen oder als eigenständige, biologisch aktive

Moleküle. Die Bildung von 2,4-Dinitrophenylhydrazonen dient oft als klassischer Nachweis für

Aldehyde und Ketone.[7]
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Abbildung 2: Allgemeiner Arbeitsablauf zur Synthese von Schiffschen Basen/Hydrazonen.

Experimentelles Protokoll (Beispiel):

Ansatz: In einem 100-mL-Rundkolben werden 1,0 g (4,09 mmol) 1-(5-Brom-2-

nitrophenyl)ethanon in 30 mL absolutem Ethanol gelöst.
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Reagenzzugabe: Eine äquimolare Menge (1,0 Äq.) des entsprechenden primären Amins

(z.B. Anilin) oder Hydrazin-Derivats (z.B. 2,4-Dinitrophenylhydrazin) wird zu der Lösung

gegeben.

Katalyse: 2-3 Tropfen Eisessig werden als Katalysator hinzugefügt.[8]

Reaktion: Die Mischung wird unter Rühren für 4 Stunden unter Rückfluss erhitzt. Der

Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt. Das

ausgefallene Produkt wird durch Vakuumfiltration abgetrennt.

Reinigung: Der feste Rückstand wird mit kaltem Ethanol gewaschen und anschließend aus

einem geeigneten Lösungsmittel (z.B. Ethanol oder Essigsäure) umkristallisiert, um das

reine Derivat zu erhalten.

Tabelle 1: Quantitative Daten zur Bildung von Iminen und Hydrazonen

Reaktant (R-NH₂)
Produktstruktur
(vereinfacht)

Typische Ausbeute Anmerkungen

Anilin C=N-Ph 80-90 %
Gelber bis oranger
Feststoff

2,4-

Dinitrophenylhydrazin
C=N-NH-Ar(NO₂)₂ >95 %

Tiefroter, kristalliner

Feststoff,

charakteristischer

Schmelzpunkt

Hydroxylamin-HCl C=N-OH (Oxim) 75-85 %

Oft farbloser Feststoff,

kann in E/Z-Isomeren

vorliegen

| Semicarbazid-HCl | C=N-NH-C(O)NH₂ | 85-95 % | Kristalliner Feststoff, nützlich zur

Charakterisierung |

Reduktive Aminierung
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Anwendungshinweis: Die reduktive Aminierung ist eine leistungsstarke Methode zur

Umwandlung von Ketonen in primäre, sekundäre oder tertiäre Amine.[9] Die Reaktion verläuft

in der Regel als Eintopfreaktion, bei der das Keton zunächst mit einem Amin zu einem Imin

(oder Enamin) kondensiert, das dann in situ durch ein mildes Reduktionsmittel reduziert wird.

[9] Als Reduktionsmittel eignen sich insbesondere Natriumcyanoborhydrid (NaBH₃CN) oder

Natriumtriacetoxyborhydrid (NaBH(OAc)₃), da sie die Imin-Zwischenstufe selektiv gegenüber

der ursprünglichen Ketongruppe reduzieren.[9]
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Abbildung 3: Arbeitsablauf der Eintopf-Reduktiven-Aminierung.

Experimentelles Protokoll (Beispiel):
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Ansatz: 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon und 1,2 Äq. des gewünschten

Amins (z.B. Benzylamin) werden in 40 mL Dichlormethan (DCM) gelöst.

Aktivierung: 1,1 Äq. Eisessig wird zugegeben, um die Bildung des Iminium-Ions zu

katalysieren. Die Mischung wird 30 Minuten bei Raumtemperatur gerührt.

Reduktion: 1,5 Äq. Natriumtriacetoxyborhydrid (NaBH(OAc)₃) werden portionsweise über 15

Minuten zugegeben.

Reaktion: Die Suspension wird über Nacht (ca. 16 Stunden) bei Raumtemperatur gerührt.

Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesättigter

Natriumbicarbonatlösung (NaHCO₃) gequencht. Die Phasen werden getrennt, und die

wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen

werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat (Na₂SO₄) getrocknet

und das Lösungsmittel wird im Vakuum entfernt.

Reinigung: Der Rohrückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt,

um das reine Amin-Produkt zu erhalten.

Tabelle 2: Quantitative Daten zur reduktiven Aminierung

Amin-Reaktant Reduktionsmittel Typische Ausbeute Anmerkungen

Ammoniak (als
NH₄OAc)

NaBH₃CN 60-75 %
Führt zum
primären Amin.

Benzylamin NaBH(OAc)₃ 70-85 %
Führt zum sekundären

N-Benzyl-Derivat.

| Morpholin | NaBH(OAc)₃ | 75-90 % | Führt zum tertiären Amin. |

Wittig-Reaktion
Anwendungshinweis: Die Wittig-Reaktion ist eine der bedeutendsten Methoden zur Synthese

von Alkenen aus Ketonen oder Aldehyden.[10][11][12] Sie involviert die Reaktion des Ketons

mit einem Phosphor-Ylid (Wittig-Reagenz). Die Reaktion ist sehr robust und toleriert eine
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Vielzahl funktioneller Gruppen, einschließlich der Nitrogruppe im Substrat.[12] Die

Stereochemie des resultierenden Alkens hängt von der Stabilität des verwendeten Ylids ab.[13]

Ylid-Herstellung

Wittig-Reaktion

Phosphoniumsalz
in aprot. Lösungsmittel (THF)

Phosphor-YlidDeprotonierung

Starke Base
(n-BuLi, NaH)

Reaktion bei 0 °C bis RT

Nukleophiler Angriff

1-(5-Brom-2-nitrophenyl)ethanon
in THF

Alken + TriphenylphosphinoxidAufarbeitung

Click to download full resolution via product page

Abbildung 4: Logischer Ablauf der Wittig-Reaktion.

Experimentelles Protokoll (Beispiel):

Ylid-Herstellung: In einem trockenen, mit Inertgas (Argon) gespülten Dreihalskolben werden

1,1 Äq. eines Phosphoniumsalzes (z.B. Methyltriphenylphosphoniumbromid) in wasserfreiem

Tetrahydrofuran (THF) suspendiert. Die Suspension wird auf 0 °C gekühlt und 1,05 Äq. einer

starken Base (z.B. n-Butyllithium in Hexan) werden langsam zugetropft, was zur Bildung des

orange-roten Ylids führt. Die Mischung wird 30 Minuten bei 0 °C gerührt.

Reaktion: Eine Lösung von 1,0 Äq. 1-(5-Brom-2-nitrophenyl)ethanon in wasserfreiem THF

wird langsam bei 0 °C zu der Ylid-Lösung getropft.

Fertigstellung: Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für

12 Stunden gerührt.

Aufarbeitung: Die Reaktion wird mit gesättigter Ammoniumchloridlösung (NH₄Cl) gequencht.

Die wässrige Phase wird mit Diethylether extrahiert. Die vereinigten organischen Phasen
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werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet

und das Lösungsmittel wird im Vakuum entfernt.

Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das Alken-

Produkt vom Triphenylphosphinoxid-Nebenprodukt zu trennen.

Tabelle 3: Quantitative Daten zur Wittig-Reaktion

Phosphoniumsalz
Produktstruktur
(vereinfacht)

Ylid-Typ Typische Ausbeute

Methyltriphenylpho
sphoniumbromid

C=CH₂ Nicht stabilisiert 70-85 %

Ethyltriphenylphospho

niumbromid
C=CH-CH₃ Nicht stabilisiert

65-80 % (meist Z-

Isomer)

| (Carbethoxymethyl)triphenylphosphoniumchlorid | C=CH-COOEt | Stabilisiert | 80-95 % (meist

E-Isomer) |

Knoevenagel-Kondensation
Anwendungshinweis: Die Knoevenagel-Kondensation ist eine Reaktion zwischen einem Keton

und einer Verbindung mit einer aktiven Methylengruppe (z.B. Malononitril, Ethylcyanoacetat),

die durch eine schwache Base wie Piperidin oder Ammoniumacetat katalysiert wird.[2][14] Die

Reaktion führt zur Bildung einer neuen C=C-Doppelbindung. Oft wird die Reaktion in einem

Lösungsmittel wie Toluol unter Verwendung eines Dean-Stark-Wasserabscheiders

durchgeführt, um das entstehende Wasser zu entfernen und das Gleichgewicht in Richtung der

Produkte zu verschieben.
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Abbildung 5: Arbeitsablauf der Knoevenagel-Kondensation.

Experimentelles Protokoll (Beispiel):

Ansatz: Ein 100-mL-Rundkolben, ausgestattet mit einem Dean-Stark-Wasserabscheider und

einem Rückflusskühler, wird mit 1,0 g (4,09 mmol) 1-(5-Brom-2-nitrophenyl)ethanon, 1,1 Äq.

Malononitril und 40 mL Toluol befüllt.
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Katalyse: 0,1 Äq. Piperidin wird als Katalysator zugegeben.

Reaktion: Die Mischung wird unter starkem Rühren zum Rückfluss erhitzt, bis kein Wasser

mehr im Abscheider gesammelt wird (typischerweise 4-8 Stunden).

Aufarbeitung: Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und das Toluol im

Vakuum entfernt.

Reinigung: Der Rückstand wird in Dichlormethan aufgenommen und mit verdünnter

Salzsäure (1 M) und Wasser gewaschen. Die organische Phase wird getrocknet (Na₂SO₄)

und das Lösungsmittel entfernt. Das Rohprodukt wird durch Umkristallisation aus Ethanol

gereinigt.

Tabelle 4: Quantitative Daten zur Knoevenagel-Kondensation

Aktive
Methylenverbindun
g

Katalysator Typische Ausbeute Anmerkungen

Malononitril Piperidin 85-95 %

Führt zu einem
Dicyan-
substituierten
Alken.

Ethylcyanoacetat Ammoniumacetat 75-90 %

Führt zu einem α-

Cyano-α,β-

ungesättigten Ester.

| Malonsäure (Doebner-Variante) | Pyridin/Piperidin | 60-75 % | Führt nach Decarboxylierung

zur α,β-ungesättigten Säure.[14] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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